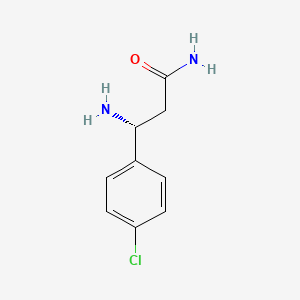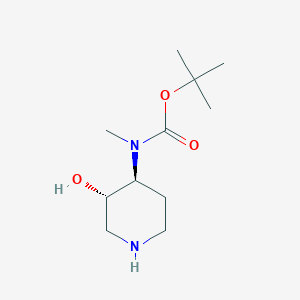
1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of an aminopropyl group attached to the pyridinone ring, along with two bromine atoms at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromopyridin-2(1H)-one and 3-aminopropylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved in the compound’s mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Aminopropyl)-3,5-dibromopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(3-Aminopropyl)-3,5-dichloropyridin-2(1H)-one: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activity.
1-(3-Aminopropyl)-3,5-difluoropyridin-2(1H)-one: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-(3-Aminopropyl)-3,5-diiodopyridin-2(1H)-one: Iodine atoms can increase the compound’s molecular weight and affect its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10Br2N2O |
|---|---|
Molecular Weight |
309.99 g/mol |
IUPAC Name |
1-(3-aminopropyl)-3,5-dibromopyridin-2-one |
InChI |
InChI=1S/C8H10Br2N2O/c9-6-4-7(10)8(13)12(5-6)3-1-2-11/h4-5H,1-3,11H2 |
InChI Key |
FDYUODPIKRRSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13333692.png)

![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)







![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)



